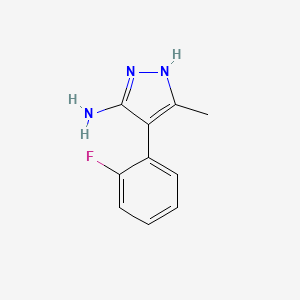

4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Core in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structure in a vast array of chemical applications. nih.govpharmajournal.net Its unique chemical properties and synthetic accessibility have established it as a critical building block in various scientific fields. nbinno.commdpi.com

Role of Pyrazoles as Privileged Scaffolds in Molecular Design

In the realm of drug discovery, the pyrazole nucleus is widely recognized as a "privileged scaffold." nih.govnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for developing new therapeutic agents. nih.gov The presence of the pyrazole moiety in numerous FDA-approved drugs underscores its pharmacological importance. nih.govtandfonline.com Marketed pharmaceuticals incorporating this core structure span a wide range of therapeutic areas, including anti-inflammatory (Celecoxib), erectile dysfunction (Sildenafil), and oncology (Crizotinib, Ruxolitinib). nih.govtandfonline.commdpi.com

The success of the pyrazole scaffold can be attributed to several factors:

Metabolic Stability : The aromatic nature of the pyrazole ring often imparts significant stability against metabolic degradation, a crucial property for drug candidates. nih.gov

Versatile Binding : The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors like protein kinases. mdpi.com

Synthetic Tractability : The amphoteric character of the pyrazole core allows for the straightforward introduction of various functional groups, enabling chemists to fine-tune the molecule's properties. researchgate.net

The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties, making it a focal point of intensive research. nih.govnbinno.comnih.gov

Overview of Structural Diversity within Pyrazole Derivatives

The structural diversity of pyrazole derivatives is vast, owing to the multiple sites on the ring available for substitution. The pyrazole ring has three carbon atoms (at positions 3, 4, and 5) and two nitrogen atoms (at positions 1 and 2), allowing for extensive functionalization. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.govmdpi.com

The synthesis of substituted pyrazoles is well-established, with the most common method being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process first described by Knorr. nih.govmdpi.com This and other synthetic strategies, such as dipolar cycloadditions and multicomponent reactions, provide access to a wide array of pyrazole analogues with distinct substitution patterns, which in turn leads to a broad range of chemical and pharmacological profiles. nih.govmdpi.com

Rationale for Investigating Fluorophenyl Substitution in Pyrazol-3-amines

The deliberate incorporation of fluorine into bioactive molecules is a widely used strategy in modern medicinal chemistry. When combined with the privileged pyrazole-3-amine scaffold, the introduction of a fluorophenyl group can profoundly influence the compound's properties and biological activity.

Impact of Fluorine Atom on Molecular Interactions and Reactivity

Fluorine is the most electronegative element, and its small size allows it to serve as a bioisostere for hydrogen, meaning it can replace a hydrogen atom with minimal steric disruption. tandfonline.com However, this substitution has significant electronic consequences. cnaldrubber.com

Key effects of fluorine substitution include:

Modulation of Basicity : The strong electron-withdrawing nature of fluorine can lower the pKa (reduce the basicity) of nearby functional groups, such as the amine in pyrazol-3-amines. tandfonline.com This can improve a drug's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. encyclopedia.pubnih.gov Placing a fluorine atom on an aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life in the body. encyclopedia.pub

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity (fat-solubility) of a molecule, which can improve its absorption and distribution within the body, potentially leading to better penetration of hydrophobic protein pockets. cnaldrubber.comencyclopedia.pub

Unique Molecular Interactions : The C-F bond possesses a strong dipole moment, which can lead to favorable electrostatic interactions with enzyme active sites. tandfonline.com It can also participate in various non-covalent interactions that influence binding affinity and conformational preferences.

Contextualization of 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine within Pyrazole Research

The specific compound, this compound, combines the key structural features discussed above. It is a derivative of 3-amino-5-methylpyrazole, a known chemical building block. The structure features:

A pyrazol-3-amine core, a versatile framework in drug discovery. mdpi.com

A methyl group at the C5 position.

A 2-fluorophenyl group at the C4 position.

This particular arrangement places the bulky fluorinated aromatic ring at the C4 position, which is often a site for substitutions that modulate biological activity. The ortho-position of the fluorine atom on the phenyl ring is significant, as it can enforce a specific torsional angle between the pyrazole and phenyl rings, potentially leading to higher binding selectivity for a target protein. While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structure is analogous to other substituted aminopyrazoles that have been investigated as kinase inhibitors and for other therapeutic applications. mdpi.com The synthesis of such a compound would likely follow established routes for creating tetrasubstituted pyrazoles. Its potential as a research chemical lies in its capacity to serve as an intermediate for more complex molecules or as a candidate for screening in biological assays, leveraging the combined benefits of the pyrazole scaffold and fluorine substitution.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLMUOAMKGTCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186195-81-3 | |

| Record name | 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2 Fluorophenyl 5 Methyl 1h Pyrazol 3 Amine and Its Analogs

Direct Synthetic Routes to the 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine Core

Direct synthetic routes aim to construct the fully substituted pyrazole (B372694) ring in a minimal number of steps from readily available precursors. These methods are often favored for their atom economy and operational simplicity.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) Derivatives and Substituted Precursors

The most classical and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, typically a β-ketonitrile. researchgate.netnih.gov This approach is highly effective for constructing the pyrazole core with control over the substitution pattern.

For the specific synthesis of this compound, the key precursor is 2-(2-fluorophenyl)-3-oxobutanenitrile . The synthesis involves the reaction of this β-ketonitrile with hydrazine hydrate (B1144303). The mechanism proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring after tautomerization. researchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and can be performed at room temperature or with gentle heating.

Table 1: Representative Cyclocondensation Reaction

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Typical Yield |

|---|

Multi-component Reaction Strategies for Pyrazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, convergence, and the rapid generation of molecular diversity. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

A plausible three-component strategy for this compound involves the reaction of 2-fluorobenzaldehyde (B47322) , malononitrile (B47326) , and a methylating agent/hydrazine adduct or a sequential addition. A more common and analogous approach involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. researchgate.net In this context, a reaction could be envisioned between 2-fluorobenzaldehyde, malononitrile, hydrazine hydrate, and a source for the methyl group, though this specific combination is less documented than the fused pyranopyrazole synthesis that often results from these components.

A more direct three-component approach involves the reaction of 2-fluorobenzaldehyde , malononitrile , and phenylhydrazine , which is known to produce various 4-aryl-5-amino-pyrazole-carbonitriles. nih.gov Adapting this to the target molecule would require a variation that incorporates a methyl group at the 5-position, possibly by using a different active methylene (B1212753) compound in place of malononitrile.

One-Pot Synthesis Techniques for Enhanced Efficiency

For 4-aryl-3-aminopyrazoles, one-pot methods often build upon the cyclocondensation principle by generating the β-ketonitrile precursor in situ. For example, a one-pot synthesis could involve the initial condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by the addition of a methylating agent and subsequent cyclization with hydrazine without isolating the intermediates. Another established one-pot approach for analogous structures involves the reaction of arylglyoxals, malononitrile, and hydrazine hydrate in an aqueous ethanol medium at room temperature, which efficiently yields 3-amino-5-arylpyridazine-4-carbonitriles, showcasing the power of one-pot strategies for related heterocycles. mdpi.com

Advanced Catalytic Approaches in Pyrazole Synthesis

Catalysis offers powerful tools for pyrazole synthesis, enabling reactions under milder conditions, with greater control over selectivity, and often providing access to structures not easily formed through classical methods.

Transition-Metal Catalyzed Reactions for Fluorophenyl Pyrazoles

Transition-metal catalysis, particularly with palladium, is a powerful method for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a highly versatile tool for creating aryl-aryl bonds and can be applied to the synthesis of 4-arylpyrazoles. nih.govrsc.org

A robust strategy for synthesizing this compound would involve a late-stage arylation. This route begins with a pre-functionalized pyrazole core, such as 4-bromo-5-methyl-1H-pyrazol-3-amine . This intermediate can then be coupled with 2-fluorophenylboronic acid under palladium catalysis. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or a more advanced precatalyst such as XPhos Pd G2, a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system like dioxane/water or DMF. rsc.org This method offers the advantage of modularity, allowing for the introduction of various aryl groups at the 4-position by simply changing the boronic acid coupling partner.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Typical Yield |

|---|

Other transition-metal-catalyzed reactions, such as the carbonylative Heck coupling, can be used to generate pyrazole precursors, which then undergo cyclization. nih.gov

Organocatalysis and Green Chemistry Methodologies

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Organocatalysis and green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. organic-chemistry.org

Organocatalysis: Simple organic molecules, such as proline or DABCO (1,4-diazabicyclo[2.2.2]octane), can effectively catalyze the formation of pyrazole and related heterocyclic systems. nih.govamanote.com For instance, DABCO has been used to efficiently catalyze the three-component synthesis of fused pyrano[2,3-c]pyrazoles from an aldehyde, a pyrazolone, and malononitrile in ethanol. nih.govamanote.com This highlights the potential for using simple, non-toxic organocatalysts to promote the key bond-forming steps in the synthesis of the target aminopyrazole.

Green Chemistry Approaches: Green methodologies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous Media: Performing reactions in water is a key goal of green chemistry. One-pot syntheses of pyranopyrazoles, which are structurally related to the target compound, have been successfully carried out in aqueous media using surfactants or phase-transfer catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. dergipark.org.trsunway.edu.mynih.gov The synthesis of 1-aryl-1H-pyrazole-5-amines from α-cyanoketones and aryl hydrazines in water has been efficiently achieved using microwave heating at 150 °C for just 10-15 minutes, with yields often exceeding 70-90%. nih.gov This technique could be directly applied to the cyclocondensation reaction for preparing this compound, significantly enhancing the efficiency of the synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Cyclocondensation

| Method | Reactants | Solvent | Conditions | Time | Yield |

|---|---|---|---|---|---|

| Conventional | 2-(Aryl)-3-oxobutanenitrile, Hydrazine | Ethanol | Reflux | 4-6 h | ~85% |

Precursor Functionalization and Derivatization Strategies

The synthesis of a complex molecule like this compound relies on the strategic preparation and functionalization of its constituent precursors. This involves the synthesis of the key fluorinated aromatic building block and the precise introduction of the required substituents onto the pyrazole core.

The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a critical strategy in medicinal chemistry. encyclopedia.pub For the target compound, the key fluorinated precursor is 2-fluorophenylhydrazine (B1330851). The synthesis of such building blocks often starts from commercially available fluorinated aromatics, like 2-fluoroaniline (B146934) or 2-fluoronitrobenzene.

A common pathway to synthesize 2-fluorophenylhydrazine involves the diazotization of 2-fluoroaniline followed by reduction. The process is outlined below:

Diazotization: 2-fluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Alternatively, fluorinated β-dicarbonyl compounds or their equivalents can serve as building blocks. nih.gov The development of efficient, gram-scale synthetic approaches to various fluorine-containing synthons is an active area of research, ensuring their availability for complex molecule synthesis. researchgate.netresearchgate.net

The specific arrangement of substituents on the pyrazole ring is typically established during the heterocyclic ring formation. The most common and regioselective method for synthesizing 3-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent. wikipedia.org

To obtain the this compound structure, the reaction involves the cyclocondensation of 2-fluorophenylhydrazine with a functionalized β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate or a related derivative. The reaction mechanism proceeds as follows:

Initial Condensation: The more nucleophilic nitrogen atom of the 2-fluorophenylhydrazine attacks one of the carbonyl/cyano carbons of the β-ketonitrile.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule and an alcohol (if starting from an ester) to form the stable aromatic pyrazole ring.

The regioselectivity of this reaction is crucial. The cyano group (-CN) ultimately becomes the 3-amino group (-NH₂), while the keto group directs the placement of the methyl substituent at the 5-position. The 2-fluorophenyl group from the hydrazine precursor is attached to the N1 position of the pyrazole ring. The presence of electron-donating groups, such as an amino group, on the pyrazole ring increases its basicity. mdpi.com

The purification of pyrazole derivatives, especially those containing basic amine functionalities, requires specific techniques to remove impurities, unreacted starting materials, and potential regioisomeric by-products.

Crystallization: Recrystallization is a primary method for purifying solid pyrazole compounds. The choice of solvent is critical; common solvents include ethanol, methanol, ethyl acetate, or mixtures with non-polar solvents like hexanes to induce precipitation. researchgate.net For the target aminopyrazole, which is a solid, dissolving it in a hot solvent and allowing it to cool slowly can yield high-purity crystals.

Acid-Base Extraction: The basic nature of the 3-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl). The aminopyrazole will form a salt and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent or collected by filtration. researchgate.net

Chromatography: While standard silica (B1680970) gel column chromatography can be used, the basicity of aminopyrazoles can lead to poor separation and product loss on the acidic silica surface. To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine. researchgate.net An alternative is reversed-phase chromatography (e.g., using C18 silica), eluting with gradients of acetonitrile/water or methanol/water. researchgate.net

Purification via Salt Formation: A highly effective method for purifying basic pyrazoles involves the formation of acid addition salts. google.comgoogle.com The crude pyrazole is dissolved in an organic solvent (e.g., acetone (B3395972) or ethanol), and a stoichiometric amount of an inorganic or organic acid (such as phosphoric acid or oxalic acid) is added. google.com The resulting pyrazole salt, which is often a well-defined crystalline solid, precipitates from the solution and can be isolated by filtration. The pure free base can then be regenerated by treating the salt with a base.

The following table summarizes common purification techniques for aminopyrazole structures.

| Technique | Principle | Applicability to Aminopyrazoles | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for solid products. Solvent choice is key (e.g., EtOH, EtOAc/Hexane). | researchgate.net |

| Acid-Base Extraction | Exploits the basicity of the amine group to form a water-soluble salt. | Excellent for removing non-basic impurities. | researchgate.net |

| Column Chromatography (Deactivated Silica) | Adsorption chromatography where silica is treated with a base (e.g., triethylamine) to prevent compound tailing and decomposition. | Useful for separating compounds with similar polarities. | researchgate.net |

| Reversed-Phase Chromatography | Partition chromatography with a non-polar stationary phase (C18) and polar mobile phase. | Effective for polar, basic compounds that are problematic on normal-phase silica. | researchgate.net |

| Acid Addition Salt Crystallization | Formation of a crystalline salt with an acid (e.g., oxalic or phosphoric acid) to facilitate purification. | A powerful method for obtaining high-purity basic compounds. | google.com |

Computational and Theoretical Investigations of 4 2 Fluorophenyl 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

For instance, a DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, was performed using the B3LYP functional and a 6-31G(d) basis set to achieve geometry optimization. nih.gov Such a calculation for 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine would yield precise data on bond lengths, bond angles, and dihedral angles. The results would likely show a planar pyrazole (B372694) ring, with the 2-fluorophenyl ring twisted at a certain angle to minimize steric hindrance. This optimized structure is the foundation for all other computational analyses.

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Pyrazole Derivative (Data based on a representative pyrazole structure)

| Parameter | Atom Connections | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |

| Bond Length | C3-N (amine) | ~1.38 Å |

| Bond Length | C4-C (phenyl) | ~1.48 Å |

| Bond Angle | N1-N2-C3 | ~110° |

| Bond Angle | N2-C3-C4 | ~112° |

| Dihedral Angle | N2-C3-C4-C(phenyl) | Variable |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The LUMO energy relates to the electron affinity, or the ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.5 | Region of electron donation (nucleophilicity) |

| LUMO | -0.5 to -1.5 | Region of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Indicator of chemical reactivity and stability |

For this compound, the HOMO would likely be localized over the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the fluorophenyl ring system.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov An ESP map is generated by calculating the electrostatic potential on the surface of the molecule, typically defined by a contour of its electron density. mdpi.com

Different colors on the ESP map represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Areas of intermediate or near-zero potential.

For the title compound, an ESP analysis would likely show a strong negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net A positive potential (blue) would be expected on the amine hydrogens, highlighting their role as hydrogen bond donors.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its dynamic behavior and interactions with its environment. eurasianjournals.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key degree of freedom is the rotation around the single bond connecting the pyrazole and the 2-fluorophenyl rings.

Computational methods can be used to systematically rotate this bond and calculate the energy at each step, generating a potential energy landscape. This analysis identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Studies on other phenylpyrazole insecticides have used similar methods to identify their stable conformations. researchgate.net The results of such an analysis are crucial for understanding how the molecule might fit into a biological receptor site.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its behavior in a solution. rdd.edu.iquomustansiriyah.edu.iq

These simulations can reveal:

Solvent Interactions: How solvent molecules (e.g., water) arrange themselves around the solute molecule. By calculating the Radial Distribution Function (RDF), one can determine the structure of the hydration shells around specific atoms, such as the amine group's hydrogens or the pyrazole's nitrogen atoms. uomustansiriyah.edu.iq

Hydrogen Bonding: The simulation can track the formation and breaking of hydrogen bonds between the molecule and the solvent, providing insights into its solubility and interaction patterns.

Such simulations are invaluable for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a realistic biological or chemical environment. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in drug discovery and medicinal chemistry. These methods are employed to understand the relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D QSAR Models for Pyrazole Derivatives

QSAR models are mathematical models that correlate the structural or property descriptors of compounds with their biological activities. These models can be two-dimensional (2D), considering the 2D structure of the molecule, or three-dimensional (3D), taking into account the 3D conformation of the molecule.

For pyrazole derivatives, numerous 2D and 3D QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including their roles as enzyme inhibitors. In a typical QSAR study on pyrazole analogs, a dataset of compounds with known activities is used. For 2D QSAR, molecular descriptors such as topological indices, electronic properties, and steric parameters are calculated. For 3D QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties.

A study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors developed both 2D and 3D QSAR models. The 3D-QSAR models, particularly the CoMSIA model, showed strong predictive ability. The electrostatic field was identified as a key contributor to the inhibitory activity. Similarly, a 2D-QSAR model for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors also demonstrated good predictive power.

The general findings from such studies on pyrazole derivatives suggest that specific substitutions on the pyrazole ring and its appended phenyl rings significantly influence their biological activity. The development of robust QSAR models can guide the design of new, more potent analogs of this compound.

| QSAR Model Type | Key Findings for Pyrazole Derivatives | Potential Relevance for this compound |

| 2D-QSAR | Correlation of topological and electronic descriptors with activity. | Can predict the influence of the fluorine and methyl substitutions on activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Importance of steric and electrostatic fields for receptor binding. | Can model how the 3D shape and charge distribution affect target interaction. |

Pharmacophore Elucidation for Target Interaction Prediction

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated from a set of active molecules or from the structure of the ligand-receptor complex.

For pyrazole derivatives, pharmacophore modeling has been used to identify the key features responsible for their interaction with various targets, such as enzymes and receptors. A typical pharmacophore model for a pyrazole-based inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A five-point pharmacophore model (AADHR_1) was developed for a series of pyrazole derivatives with anti-tubercular activity. This model, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, was used to screen databases for new potential inhibitors. Such an approach could be applied to this compound to predict its potential biological targets. The amine group in this compound can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The fluorophenyl and methyl groups contribute to the hydrophobic and aromatic features.

| Pharmacophoric Feature | Potential Contribution from this compound |

| Hydrogen Bond Donor | Amine (-NH2) group |

| Hydrogen Bond Acceptor | Pyrazole ring nitrogen atoms |

| Hydrophobic Region | Methyl (-CH3) group |

| Aromatic Ring | 2-fluorophenyl group |

In Silico Mechanistic Prediction and Target Binding Affinity Studies

In silico methods for predicting the mechanism of action and binding affinity of a compound are crucial for prioritizing molecules for further experimental testing. These methods include molecular docking, binding mode analysis, and ADME/Tox predictions.

Molecular Docking Simulations with Established Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known 3D structure.

Numerous molecular docking studies have been performed on pyrazole derivatives to understand their interactions with various biological targets, including kinases, carbonic anhydrase, and DNA gyrase. For instance, pyrazole-thiazolinone derivatives have been docked into the active site of EGFR kinase to understand the interactions responsible for their inhibitory activity. Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been docked into the active site of carbonic anhydrase I and II.

For this compound, molecular docking could be used to predict its binding affinity and orientation within the active sites of various enzymes or receptors. The results of such simulations would provide insights into its potential biological targets and mechanism of action.

Binding Mode Analysis and Interaction Profiling (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Following molecular docking, a detailed analysis of the binding mode and intermolecular interactions is performed. This analysis helps to understand the key residues and forces driving the ligand-receptor recognition. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

In docking studies of pyrazole derivatives, the pyrazole core often participates in key interactions. The nitrogen atoms of the pyrazole ring can form hydrogen bonds with amino acid residues in the protein's active site. The substituted phenyl ring can engage in hydrophobic and pi-stacking interactions.

For this compound, the amine group and the pyrazole nitrogen atoms are potential hydrogen bond donors and acceptors, respectively. The 2-fluorophenyl ring can participate in pi-stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The methyl group can also contribute to hydrophobic interactions.

| Interaction Type | Potential Interacting Groups in this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amine (-NH2) group, Pyrazole ring nitrogens | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic Interactions | Methyl (-CH3) group, 2-fluorophenyl ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Pi-Stacking | 2-fluorophenyl ring | Phe, Tyr, Trp, His |

In Silico ADME/Tox Predictions for Prioritizing Compound Synthesis (Focus on mechanistic pathways, not safety profiles)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to assess the drug-like properties of a compound at an early stage of drug discovery. These predictions help in prioritizing compounds for synthesis and further experimental evaluation.

Several studies have reported the in silico ADME properties of pyrazole derivatives. These studies typically predict parameters such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. For example, in silico ADME predictions for some fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives suggested that some of the compounds possessed acceptable drug-likeness and ADME properties.

For this compound, in silico tools could be used to predict its ADME profile. This would involve calculating its physicochemical properties (e.g., molecular weight, logP, polar surface area) and using these to predict its absorption, distribution, metabolism, and excretion characteristics. Such predictions would be valuable in assessing its potential as a drug candidate.

Structure Activity Relationship Sar and Analogue Design of 4 2 Fluorophenyl 5 Methyl 1h Pyrazol 3 Amine Scaffolds

Positional Isomerism and Substituent Effects on Activity (e.g., ortho- vs. meta- vs. para-fluorophenyl)

The placement of the fluorine atom on the C4-phenyl ring is a critical determinant of biological activity. Positional isomerism—ortho, meta, or para—alters the molecule's electronic distribution, conformation, and ability to form key interactions with a target protein. While direct comparative studies on the 4-(fluorophenyl)-5-methyl-1H-pyrazol-3-amine isomers are not extensively documented in publicly available literature, SAR studies on closely related aminopyrazole analogues provide significant insights.

In a series of 5-aminopyrazole derivatives developed as potential antimalarial and anti-leishmanial agents, the electronic effect and position of substituents on a C3-phenyl ring were paramount. Research on these compounds revealed that a methoxy (B1213986) substituent at the meta position of the phenyl ring enhanced the activity. Conversely, moving the same methoxy group to the ortho or para position resulted in a progressive loss of potency. This highlights that the substitution pattern on the phenyl ring is not arbitrary and that the meta position may offer an optimal vector for favorable interactions or for orienting the molecule correctly within a binding site.

This principle suggests that for the 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine scaffold, the ortho-fluoro substitution likely confers a distinct conformational preference and electronic profile compared to its meta and para counterparts. The electron-withdrawing nature of fluorine can influence the pKa of the pyrazole (B372694) nitrogens and the C3-amine, while its position dictates potential steric clashes or favorable contacts (such as hydrogen bonds or halogen bonds) with a target protein. The ortho position, being adjacent to the pyrazole linkage, can induce a torsional twist between the phenyl and pyrazole rings, which can be either beneficial or detrimental to binding affinity depending on the target's topology.

Table 1: Effect of Phenyl Substituent Position on Biological Activity in a 5-Aminopyrazole Series

| Substituent Position | Relative Biological Activity | Reference |

| meta-methoxy | Highest | rsc.org |

| ortho-methoxy | Reduced | rsc.org |

| para-methoxy | Lowest | rsc.org |

| para-fluoro | Active (in other scaffolds) | nih.govacs.org |

This table illustrates the principle of positional isomerism effects based on a closely related methoxy-substituted aminopyrazole series and notes the use of para-fluoro substitution in other active pyrazole compounds.

Impact of Methyl and Amine Substituents on Molecular Recognition

The C5-methyl and C3-amine groups are fundamental components of the this compound pharmacophore, each playing a distinct role in molecular recognition and binding affinity.

The 3-amine group is a critical interaction hub. As a hydrogen bond donor, the -NH2 moiety can form crucial connections with amino acid residues (such as glutamate, aspartate, or backbone carbonyls) in an enzyme's active site. mdpi.commdpi.com Molecular docking studies on various pyrazole-based inhibitors, particularly protein kinase inhibitors, consistently show the amine or a related amide group engaging with the hinge region of the kinase, a conserved motif essential for anchoring ATP-competitive inhibitors. mdpi.commdpi.com Furthermore, the pyrazole ring itself contains a pyrrole-like N1-H, which can act as a hydrogen bond donor, and a pyridine-like N2 atom, which can act as a hydrogen bond acceptor, complementing the interactions of the exocyclic amine. nih.govnih.gov The basicity of the 3-amine group, modulated by the electronic effects of the fluorophenyl ring, also influences its protonation state and potential to form ionic interactions.

The 5-methyl group primarily contributes to potency and selectivity through steric and hydrophobic interactions. In many kinase inhibitors, this methyl group occupies a specific hydrophobic pocket within the ATP-binding site. mdpi.com This interaction enhances binding affinity by displacing water molecules and increasing van der Waals contacts. Moreover, the methyl group can play a crucial role in selectivity. For example, in the development of ERK2 inhibitors, a methyl group on the pyrazole ring was found to be essential for selectivity against the closely related cyclin-dependent kinase 2 (CDK2) by introducing a steric clash that prevents binding to the CDK2 active site. mdpi.com In other cases, removal of the C5-methyl group was found to be necessary to relieve steric hindrance during the synthesis of macrocyclic Mcl-1 inhibitors, though it was noted that bis-ortho substitution (which the C5-methyl contributes to) is often preferable for potency in acyclic versions as it enforces a favorable dihedral angle. acs.org

Table 2: Functional Roles of Key Substituents in Pyrazole Scaffolds

| Substituent | Position | Primary Role in Molecular Recognition | Common Interactions |

| Amine (-NH2) | C3 | Hydrogen Bonding Anchor | H-bonds with kinase hinge regions (e.g., Met, Glu, Asp), backbone carbonyls. mdpi.commdpi.com |

| Pyrazole N1-H | N1 | Hydrogen Bond Donor | H-bonds with various amino acid side chains. nih.gov |

| Pyrazole N2 | N2 | Hydrogen Bond Acceptor | H-bonds with various amino acid side chains. mdpi.com |

| Methyl (-CH3) | C5 | Hydrophobic Interaction & Selectivity | Van der Waals contacts in hydrophobic pockets; steric hindrance to prevent off-target binding. mdpi.comacs.org |

Design of Hybrid Pyrazole Conjugates for Enhanced Target Interaction

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mechanism of action. The this compound scaffold serves as an excellent foundation for creating such conjugates.

This approach has been successfully applied to pyrazole derivatives to augment their therapeutic potential. For instance, hybrid molecules linking pyrazole and chalcone (B49325) moieties have been designed as tubulin polymerization inhibitors for anticancer applications. mdpi.comnih.gov Similarly, pyrazole-pyridazine hybrids have been developed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes and related inflammatory mediators. rsc.org The rationale is that combining the pyrazole core with another biologically active scaffold can lead to synergistic effects, where the hybrid molecule interacts with multiple subsites of a single target or engages with two different biological targets simultaneously.

Examples of successful pyrazole hybrid strategies include:

Pyrazole-Benzimidazole Hybrids: Synthesized as potential anticancer and anti-inflammatory agents. nih.govacs.org

Pyrazole-Thiazole Hybrids: Investigated as DHFR inhibitors for antimicrobial applications. nih.gov

Pyrazolo[3,4-b]pyridinone-Triazole Hybrids: Designed as novel pharmacophores with diverse biological activities. mdpi.com

In the context of this compound, the C3-amine group is a versatile handle for chemical modification, allowing it to be linked to other pharmacophores through amide, urea, or other stable linkages to generate novel hybrid molecules with tailored biological profiles.

Scaffold Hopping and Bioisosteric Replacements for Modulating Activity

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with different core frameworks. This technique is used to discover novel intellectual property, improve physicochemical properties, or escape undesirable metabolic pathways associated with an existing scaffold. The 4-phenyl-pyrazol-3-amine framework can be subjected to scaffold hopping to identify alternative heterocyclic cores that maintain the crucial spatial arrangement of key interaction features (hydrogen bond donors/acceptors, hydrophobic groups).

For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole core, resulting in compounds with improved drug-like properties for inhibiting dual leucine (B10760876) zipper kinase (DLK). researchgate.net Another effort used scaffold hopping to move from a known proteasome inhibitor to a 2-phenylimidazo[1,2-a]pyrimidine, which demonstrated improved metabolic stability and solubility. dundee.ac.uk

Bioisosteric replacement , a related concept, involves substituting an atom or group of atoms with another that has similar steric and electronic properties, with the goal of modulating activity, selectivity, or pharmacokinetics. For the target scaffold, several bioisosteric replacements could be envisioned:

Pyrazole Core: The pyrazole ring could potentially be replaced by other 5-membered heterocycles like isoxazole, imidazole, or 1,2,4-triazole (B32235) to alter the hydrogen bonding capacity and electronic nature of the core.

3-Amine Group: The amine could be replaced by bioisosteres such as a hydroxyl (-OH) or methoxy (-OCH3) group to probe the importance of its hydrogen-bonding capabilities.

5-Methyl Group: The methyl group could be substituted with a trifluoromethyl (-CF3) group to enhance metabolic stability or with an ethyl group to probe the size of the corresponding hydrophobic pocket. acs.org

One study demonstrated this principle by attempting to improve the anti-inflammatory activity of a triazinoquinazoline derivative via bioisosteric replacement of a carbon atom with a sulfur atom, which significantly modulated the compound's activity profile. nih.gov These strategies are integral to refining lead compounds based on the this compound scaffold.

Investigation of Biological Activities and Molecular Mechanisms of 4 2 Fluorophenyl 5 Methyl 1h Pyrazol 3 Amine Preclinical, Non Clinical Focus

Cellular Mechanistic Assays (in vitro cell models, non-human, non-clinical)

DNA Interaction and Photo-cleavage Mechanisms

No published studies describing the direct interaction of 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine with DNA or its potential for photo-cleavage were identified. Research on the DNA binding properties of aminopyrazole derivatives is an active area, but specific findings for this compound are not available.

Receptor Binding and Ligand-Target Interactions

Specific data on the receptor binding profile, including agonist or antagonist activity and affinity or selectivity for any particular biological target, is not available for this compound. While related fluorophenyl-pyrazole compounds have been investigated for their activity as kinase inhibitors (such as p38 MAP kinase) or as ligands for other receptors, this information cannot be directly extrapolated to the subject compound. nih.govnih.govacs.org

There are no available reports detailing the agonist or antagonist activity of this compound at any specific receptors.

No data from affinity or selectivity profiling studies for this compound against any panel of receptors, enzymes, or other biological targets could be located in the public domain.

In Vivo Mechanistic Investigations in Non-Human Models (Emphasis on mechanism, not efficacy/safety)

Information regarding the in vivo investigation of the molecular mechanisms of this compound in non-human models is not present in the available literature.

No proof-of-concept studies using animal models to validate the engagement of specific biological pathways by this compound have been published.

There are no available reports on the in vivo investigation of molecular target engagement or associated biomarker changes following administration of this compound in any non-human model system.

Compound Names Mentioned

As no specific research findings for this compound or other related compounds could be detailed in the article, a table of mentioned compounds is not applicable.

Future Research Directions and Advanced Methodological Applications

Exploration of Novel Synthetic Routes for Scalability and Sustainability

The advancement of 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine from a laboratory-scale curiosity to a viable candidate for industrial applications hinges on the development of scalable and sustainable synthetic methodologies. Traditional synthetic routes for pyrazoles often involve multi-step processes with harsh reagents and solvents, leading to significant environmental impact and cost inefficiencies. Future research should prioritize the exploration of greener and more efficient synthetic strategies.

Key areas of focus for improving the synthesis of this and related pyrazole (B372694) derivatives include:

Catalysis: The use of novel catalysts, including metal-based, organocatalysts, and biocatalysts, can significantly enhance the efficiency and selectivity of pyrazole synthesis. Research into recyclable catalysts is particularly important for improving the sustainability of the process.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis. Adapting the synthesis of this compound to a flow process could greatly enhance its scalability.

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a critical aspect of sustainable chemistry.

| Synthetic Strategy | Advantages | Key Considerations |

| One-Pot Reactions | Reduced waste, shorter reaction times, higher yields. | Optimization of reaction conditions for multiple steps. |

| Advanced Catalysis | Increased efficiency, selectivity, and potential for recyclability. | Catalyst cost, stability, and separation from the product. |

| Flow Chemistry | Enhanced safety, scalability, and automation potential. | Initial setup cost and optimization of flow parameters. |

| Green Solvents | Reduced environmental impact and improved safety. | Solute solubility and reactivity in alternative solvents. |

High-Throughput Screening of Pyrazole Libraries for New Biological Activities

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of chemical compounds. The creation of a focused library of pyrazole derivatives, including this compound and its analogs, would be a crucial step in discovering novel therapeutic applications.

The process of HTS for a pyrazole library would involve:

Library Design and Synthesis: A diverse library of pyrazole derivatives would be synthesized, incorporating a range of substituents at various positions on the pyrazole ring. This diversity increases the probability of identifying compounds with desired biological activities.

Assay Development: Robust and sensitive assays are required to screen the library against a wide range of biological targets, such as enzymes, receptors, and whole cells.

Automated Screening: Robotic systems are used to perform the assays in a high-throughput manner, allowing for the rapid testing of thousands of compounds.

Data Analysis: Sophisticated data analysis software is used to identify "hits" – compounds that exhibit significant activity in the primary screen.

Hit Confirmation and Validation: The initial hits are then subjected to further testing to confirm their activity and rule out false positives.

The application of HTS to a library containing this compound could uncover novel activities in areas such as:

Oncology: Screening against various cancer cell lines and specific oncogenic targets.

Infectious Diseases: Testing for antibacterial, antiviral, and antifungal properties.

Inflammatory Diseases: Evaluating inhibitory activity against key inflammatory mediators.

Neurological Disorders: Assessing effects on targets relevant to neurodegenerative diseases.

Advanced Spectroscopic and Structural Biology Techniques for Target-Ligand Complex Characterization

A deep understanding of how this compound and its analogs interact with their biological targets is essential for rational drug design and optimization. Advanced spectroscopic and structural biology techniques can provide atomic-level insights into these interactions.

X-ray crystallography of co-crystals, where the pyrazole derivative is crystallized in complex with its target protein, can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for designing more potent and selective inhibitors.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes that are difficult to crystallize. For pyrazole derivatives that target such complexes, cryo-EM can provide crucial structural information about the binding site and the conformational changes that occur upon ligand binding.

Nuclear magnetic resonance (NMR) spectroscopy is another key technique for studying ligand-target interactions in solution. NMR can be used to identify the binding interface on the protein, determine the binding affinity, and characterize the dynamics of the complex.

| Technique | Information Provided | Advantages |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Provides detailed atomic-level information on binding interactions. |

| Cryo-EM | Structure of large and flexible protein complexes. | Applicable to targets that are difficult to crystallize. |

| NMR Spectroscopy | Information on binding affinity, kinetics, and dynamics in solution. | Does not require crystallization and can study dynamic systems. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be applied to the design and optimization of pyrazole derivatives in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for pyrazole derivatives to build predictive models that relate chemical structure to biological activity. These models can then be used to predict the activity of novel, untested compounds.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can significantly reduce the time and cost of identifying promising lead compounds.

De Novo Drug Design: Generative AI models can be used to design entirely new pyrazole derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Toxicology: ML models can be trained to predict the potential toxicity of new pyrazole derivatives, allowing for the early identification and elimination of compounds with unfavorable safety profiles.

Development of Bioprobes and Molecular Imaging Agents Based on the Pyrazole Scaffold

Beyond their therapeutic potential, pyrazole derivatives like this compound can be developed into valuable research tools. By incorporating fluorescent dyes, radioactive isotopes, or other reporter groups, these compounds can be transformed into bioprobes and molecular imaging agents.

Bioprobes are molecules used to study biological processes in living cells and organisms. A fluorescently labeled version of this compound could be used to visualize the localization and dynamics of its target protein within cells using techniques such as fluorescence microscopy.

Molecular imaging agents are used for non-invasive imaging in preclinical and clinical settings. A pyrazole derivative labeled with a positron-emitting isotope could be used for positron emission tomography (PET) imaging to visualize the distribution of its target in a living organism, which can be valuable for disease diagnosis and monitoring treatment response.

The development of such tools would not only advance our understanding of the biological roles of the targets of this compound but also facilitate the development of new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine?

- Answer : A multi-step approach is commonly employed. For example, condensation of 1,3-diketones with hydrazine derivatives under acidic conditions forms the pyrazole core. Fluorophenyl groups can be introduced via Suzuki coupling or nucleophilic substitution reactions. A practical method involves reacting 5-methyl-1H-pyrazol-3-amine precursors with 2-fluorobenzaldehyde derivatives under solvent-free or catalytic conditions (e.g., Cu(II) or tert-butylphosphonic acid) to optimize yield and purity . Purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the pyrazole backbone and substituent positions. Fluorine-proton coupling (e.g., ) observed in H NMR can indicate spatial proximity of the fluorine atom to specific protons, as seen in fluorophenyl analogs .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–F···H–C hydrogen bonds). Programs like SHELXL are essential for refining crystal structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s bioactivity in preliminary assays?

- Answer :

- Antimicrobial Testing : Follow protocols from pyrazole derivatives, such as broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC values to reference drugs .

- Enzyme Inhibition : Evaluate binding to targets like carbonic anhydrase via fluorescence quenching or SPR assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position) influence bioactivity?

- Answer :

- Case Study : Moving the fluorine from the para- to ortho-position (as in 4-(2-fluorophenyl) vs. 4-(4-fluorophenyl)) alters steric and electronic effects. For example, ortho-substitution may hinder enzyme binding due to increased steric bulk, while para-substitution enhances π-π stacking with aromatic residues .

- Methodology : Synthesize analogs systematically and correlate structural data (X-ray/DFT) with activity trends. Use QSAR models to predict optimal substituents .

Q. What challenges arise in resolving crystal structures of fluorinated pyrazoles?

- Answer :

- Twinned Crystals : Fluorine’s electronegativity can lead to disordered packing. Use twin refinement in SHELXL and high-resolution data (e.g., synchrotron sources) .

- Hydrogen Bonding : Fluorine participates in weak C–F···H–C interactions, detectable via 2D F-H HOESY NMR and confirmed by DFT calculations .

- Example : In 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, triclinic () symmetry and anisotropic displacement parameters were critical for accurate refinement .

Q. How should researchers address contradictions in reported synthetic yields?

- Answer :

- Root Cause Analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature). For instance, tert-butylphosphonic acid improves copper-mediated coupling yields versus traditional bases .

- Optimization : Design a DoE (Design of Experiments) to test variables like stoichiometry, solvent polarity, and reaction time. LC-MS monitoring identifies intermediate stability issues .

Q. What computational tools are recommended for studying fluorine’s role in molecular interactions?

- Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials and analyze F···H distances. Compare optimized geometries with X-ray data to validate intramolecular interactions .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., with GROMACS) to assess fluorine’s impact on binding free energy and conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.